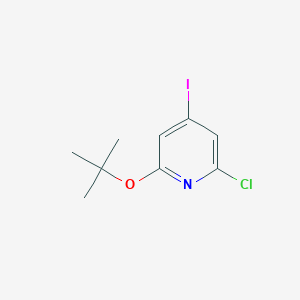

2-Tert-butoxy-6-chloro-4-iodopyridine

Description

This compound is structurally tailored for applications in medicinal chemistry and catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a strong leaving group.

Properties

Molecular Formula |

C9H11ClINO |

|---|---|

Molecular Weight |

311.55 g/mol |

IUPAC Name |

2-chloro-4-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C9H11ClINO/c1-9(2,3)13-8-5-6(11)4-7(10)12-8/h4-5H,1-3H3 |

InChI Key |

DHEKQQQJVFKLHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC(=CC(=C1)I)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The reactivity and physicochemical properties of 2-tert-butoxy-6-chloro-4-iodopyridine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Physicochemical Properties

| Property | This compound | 2-Tert-butoxy-4-iodopyridine | 6-Chloro-4-iodopyridine-2-ol | 2-(tert-Butoxy)-6-(chloromethyl)pyridine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~316.5 | ~265.1 | ~244.4 | ~215.7 |

| Melting Point (°C) | Not reported | 78–80 (est.) | 150–152 | Not reported |

| Solubility | Moderate in DCM, DMF | High in THF, DCM | Low in hexane; high in MeOH | High in ether, DCM |

| Stability | Sensitive to light (Iodine) | Air-stable | Oxidizes in air | Stable under anhydrous conditions |

Reactivity in Cross-Coupling Reactions

- This compound : The iodine at C4 facilitates Suzuki-Miyaura coupling with boronic acids, but steric hindrance from the tert-butoxy group may slow reaction kinetics compared to less bulky analogs. Chlorine at C6 is typically inert under these conditions .

- 2-Tert-butoxy-4-iodopyridine : Faster coupling rates due to reduced steric hindrance, though competitive side reactions (e.g., dehalogenation) are less documented.

- 6-Chloro-4-iodopyridine-2-ol : Hydroxyl group participation may lead to undesired side reactions (e.g., self-condensation) under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.